Inhibition of Aβ-Induced Neuronal Depolarization
In a primary mouse cortical neuron model, acetoevernone (6'-methyl paeonol) distinctively inhibited abnormal depolarization induced by Aβ42 oligomers. It was the only one among six surveyed paeonol derivatives to show this protective effect, directly contrasting with the parent compound paeonol which did not demonstrate the same potency under the screening conditions, thereby establishing a clear structure-activity relationship for the 6'-methyl modification [1].
| Evidence Dimension | Inhibition of Aβ42 oligomer-induced neuronal depolarization |
|---|---|
| Target Compound Data | Significantly inhibited depolarization (activity normalized; compound selected from a screen of six derivatives) |
| Comparator Or Baseline | Paeonol (parent compound, tested in the same screen but did not meet selection criteria for further study as an effective derivative) |
| Quantified Difference | Qualitative selection from a screen; 6'-methyl paeonol was the only derivative to be advanced as a hit for this specific mechanism. |
| Conditions | Mouse primary cortical neurons treated with Aβ42 oligomers, assessed using DiBAC4(3) voltage-sensitive dye. |
Why This Matters
This confirms that the 6'-methyl group is a critical pharmacophore for neutralizing synaptotoxic depolarization, making the compound uniquely suitable for studying Aβ-driven excitotoxicity.
- [1] Chen, P. J., Yao, C. A., Chien, P. C., Tsai, H. J., Chen, Y. R., Chuang, J. H., ... & Lin, Y. (2024). Paeonol Derivative, 6'-Methyl Paeonol, Attenuates Aβ-Induced Pathophysiology in Cortical Neurons and in an Alzheimer's Disease Mice Model. ACS Chemical Neuroscience, 15(4), 724-734. View Source
